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molecular formula C11H17N3O3 B1398536 Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate CAS No. 1159736-56-7

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Cat. No. B1398536
M. Wt: 239.27 g/mol
InChI Key: GBSXKDTZTGUVFN-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (1.01 g, 5.00 mmol) in 2 mL of DMF was added carbonyldiimidazole (0.812 g, 5.01 mmol). This reaction mixture was stirred at room temperature for 6 h. N-Hydroxy-acetamidine (0.374 g, 5.05 mmol) was added. This reaction mixture was stirred at room temperature for 2 h then heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water. The resultant precipitate was collected by filtration was washed with acetonitrile and water, air-dried to give [1-(3-methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester as 1.05 g of white solid, m/z 240 [M+1]+. [1-(3-Methyl-1,2,4-oxadiazol-5-yl)-cyclopropyl]-carbamic acid tert-butyl ester (80 mg, 0.33 mmol) was dissolved in HCl in 1,4-dioxane (4.0 M, 1.0 mL, 4.0 mmol). After standing at room temperature for 1 h, the solvent was removed by a stream of nitrogen. The title compound was isolated and used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:11]2[O:15][N:14]=[C:13]([CH3:16])[N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.O1CCOCC1.[ClH:24]>>[ClH:24].[CH3:16][C:13]1[N:12]=[C:11]([C:8]2([NH2:7])[CH2:10][CH2:9]2)[O:15][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC(=NO1)C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by a stream of nitrogen

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CC1=NOC(=N1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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